Hexanesulfonic acid

Vue d'ensemble

Description

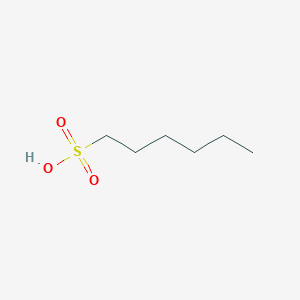

Hexanesulfonic acid is an organic compound with the chemical formula C6H14O3S . It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an alkyl chain. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexanesulfonic acid can be synthesized through the sulfonation of hexane. The process involves the reaction of hexane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced by the continuous sulfonation of hexane using sulfur trioxide gas. The reaction is carried out in a specially designed reactor where hexane and sulfur trioxide are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Hexanesulfonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound derivatives.

Reduction: Reduction of this compound can lead to the formation of hexane and sulfur dioxide.

Substitution: this compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: this compound derivatives.

Reduction: Hexane and sulfur dioxide.

Substitution: Various substituted hexane derivatives.

Applications De Recherche Scientifique

Hexanesulfonic acid sodium salt is also applied in the pharmaceutical industry for the analysis of drug compounds.

- Example Applications :

- Determination of Sodium Ibandronate : Zharko et al. (2018) employed this compound sodium salt as a mobile phase component in reverse-phase HPLC to analyze ibandronate in pharmaceuticals, showcasing its role in drug quantification .

- Acetylcholinesterase Inhibitor Activity : Budi (2015) highlighted the use of this compound in optimizing separation methods for analyzing pharmaceuticals with acetylcholinesterase inhibitor activity .

Environmental and Biological Research

This compound has been explored for its applications in environmental studies, particularly regarding the transport and behavior of contaminants.

- Case Study : Research on the transport of viruses like rotavirus and norovirus in groundwater systems utilized this compound to model interactions within soil-water systems, emphasizing its relevance in environmental microbiology .

Analytical Chemistry

In analytical chemistry, this compound is instrumental for various separation techniques.

Mécanisme D'action

The mechanism of action of hexanesulfonic acid involves its ability to interact with various molecular targets and pathways. In HPLC, this compound acts as an ion-pairing agent, enhancing the retention and separation of analytes by forming ion pairs with them. This interaction improves the resolution and sensitivity of the chromatographic analysis.

Comparaison Avec Des Composés Similaires

Hexanesulfonic acid can be compared with other similar compounds such as:

Sodium hexanesulfonate: Similar in structure but exists as a sodium salt.

Octanesulfonic acid: Has a longer alkyl chain, resulting in different chemical properties and applications.

Heptanesulfonic acid: Intermediate between this compound and octanesulfonic acid in terms of chain length and properties.

Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as an ion-pairing reagent in HPLC.

Activité Biologique

Hexanesulfonic acid, specifically 1-hexanesulfonic acid, is a sulfonic acid with significant applications in various fields, including biochemistry and analytical chemistry. Its biological activity has been explored in several studies, revealing its potential as a catalyst and its interaction with biological systems. This article delves into the biological activity of this compound, supported by data tables and research findings.

1-Hexanesulfonic acid is characterized by the following properties:

- Chemical Formula : C6H13O3S

- Molecular Weight : 166.24 g/mol

- CAS Number : 2832-45-3

- Solubility : Highly soluble in water, making it useful in various aqueous applications.

1. Catalytic Activity

This compound has been identified as an effective catalyst in organic synthesis. A notable study highlighted its role in the green synthesis of alpha-aminophosphonates through the coupling of aldehydes, ketones, amines, and triethyl phosphite under ultrasound irradiation at ambient temperatures. This method demonstrated high efficiency and eco-friendliness, indicating the compound's utility in sustainable chemistry practices .

2. Ion-Pairing Agent in Chromatography

In analytical chemistry, this compound serves as an ion-pairing agent that enhances the separation of various compounds during high-performance liquid chromatography (HPLC). Its effectiveness was compared with other sulfonic acids like pentanesulfonic acid and octanesulfonic acid. The study found that increasing concentrations of this compound significantly improved retention times for catecholamines, indicating its importance in biochemical analyses .

Toxicological Studies

Research on the toxicity of this compound is limited; however, related studies on perfluoroalkyl sulfonates (PFAS) suggest potential health impacts. This compound's structural similarities to PFAS raise concerns about its environmental persistence and bioaccumulation. For instance, studies have shown that PFHxS (perfluorohexane sulfonate) has a long half-life in humans, which may imply similar behavior for this compound under certain conditions .

Case Study 1: Antioxidant Properties

A study examining the antioxidant properties of various extracts found that compounds similar to this compound exhibited significant radical scavenging activities. While this compound itself was not directly tested, its structural analogs showed promising results against oxidative stress markers .

Case Study 2: Cytotoxicity Assessment

In vitro assessments of cytotoxicity involving this compound derivatives revealed varying effects on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation, suggesting potential applications in cancer therapeutics .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

hexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQQULBLMNGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275556 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-73-8 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is hexanesulfonic acid frequently used in HPLC analysis of pharmaceuticals?

A: this compound, often as its sodium salt (1-hexanesulfonic acid sodium salt), is a popular ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its use enhances the retention and separation of charged analytes, like many pharmaceuticals, on the non-polar stationary phase. This is particularly useful for analyzing basic compounds that may otherwise elute too quickly or with poor peak shapes. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific pharmaceutical compounds analyzed using this compound in HPLC?

A2: Several studies highlight its use in analyzing diverse pharmaceuticals, including:

- Ibandronate sodium: A sensitive RP-HPLC method using this compound in the mobile phase enabled the accurate determination of ibandronate sodium in pharmaceutical formulations. []

- Diphenhydramine: An ion-pair RP-HPLC method utilizing this compound successfully quantified diphenhydramine in both liquid and solid dosage forms, also facilitating stability testing. []

- Nebivolol hydrochloride and valsartan: A simultaneous estimation method for these two drugs in a capsule formulation employed this compound as an ion-pairing reagent, yielding accurate and precise results. []

- Metformin hydrochloride: An RP-HPLC method for determining metformin hydrochloride in human urine and a dosage form utilized this compound in the mobile phase, enabling analysis without pretreatment of urine samples. []

- Carbocysteine: An HPLC method for assaying carbocysteine and related substances in an oral solution utilized a mobile phase containing this compound, achieving good separation and accurate quantification. []

- Vitamins: Various studies used this compound in HPLC methods for analyzing water-soluble B vitamins and vitamin C in pharmaceutical and food products, demonstrating its versatility for different analytes. [, , , ]

Q3: How does the pH of the mobile phase impact the retention of analytes when using this compound in HPLC?

A: The pH of the mobile phase significantly influences the ionization state of both the analyte and this compound. This, in turn, affects their interaction and retention on the stationary phase. Studies on benzodiazepines [] and fluoroquinolone derivatives [] showed that retention is highly pH-dependent, with maxima observed near the isoelectric points of the analytes.

Q4: Can this compound be used for analyzing complex matrices like food samples?

A: Yes, this compound has proven useful in analyzing complex food matrices. For example, a solid-phase extraction (SPE) method combined with HPLC effectively determined melamine in food samples using this compound in the mobile phase. []

Q5: What are the advantages of using this compound over other ion-pairing reagents in HPLC?

A5: While a comprehensive comparison is beyond this scope, some potential advantages of this compound include:

Q6: How is this compound used in studying the chemical behavior of platinum-based anticancer drugs?

A: this compound, specifically its sodium salt, played a crucial role in developing a reliable HPLC method for monitoring the hydrolysis products of cisplatin, a widely used anticancer drug. By ensuring the inertness of the mobile phase components toward the reactive hydrolysis products, researchers could accurately measure their levels in serum, providing valuable insights into cisplatin metabolism. []

Q7: Does this compound have applications in separation techniques beyond HPLC?

A: Yes, studies demonstrate its use in solid-phase extraction (SPE). For example, it served as an ion-pairing agent to isolate amphetamine and methamphetamine using pure hydrophobic interaction on a polymer-based C18 SPE cartridge. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula is C6H14O3S and its molecular weight is 182.25 g/mol.

Q9: Are there studies investigating the physicochemical properties of this compound in solution?

A: Yes, research has explored properties such as diffusion coefficients of this compound and related compounds in various solvents, offering insights into their behavior in solution. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.